Cas no 24057-37-2 (Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester)

ベンゼンスルホン酸、3-アミノ-4-メチル-、フェニルエステルは、有機合成において有用な中間体です。この化合物は、アミノ基とメチル基の置換により特異的な反応性を示し、医薬品や農薬の合成において重要な役割を果たします。特に、フェニルエステル部位は求核試薬との反応性が高く、官能基変換に適しています。また、芳香族スルホン酸誘導体としての特性から、高い熱安定性と化学的安定性を有し、反応条件の幅広い選択が可能です。その構造的特徴から、精密有機合成や高分子材料の改質剤としての応用が期待されます。

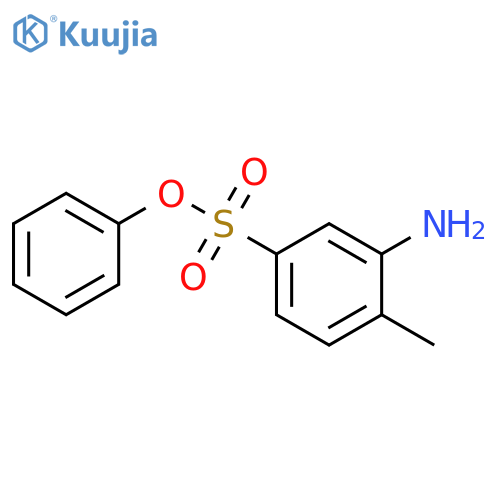

24057-37-2 structure

商品名:Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester

CAS番号:24057-37-2

MF:C13H13NO3S

メガワット:263.312222242355

MDL:MFCD00134817

CID:5194673

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester

-

- MDL: MFCD00134817

- インチ: 1S/C13H13NO3S/c1-10-7-8-12(9-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,14H2,1H3

- InChIKey: QKJCQMLQGCUJIM-UHFFFAOYSA-N

- ほほえんだ: C1(S(OC2=CC=CC=C2)(=O)=O)=CC=C(C)C(N)=C1

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB337278-1 g |

3-Amino-4-methylbenzenesulfonic acid phenyl ester; . |

24057-37-2 | 1 g |

€260.00 | 2023-07-19 | ||

| abcr | AB337278-1g |

3-Amino-4-methylbenzenesulfonic acid phenyl ester; . |

24057-37-2 | 1g |

€260.00 | 2025-02-19 | ||

| abcr | AB337278-5 g |

3-Amino-4-methylbenzenesulfonic acid phenyl ester; . |

24057-37-2 | 5 g |

€780.00 | 2023-07-19 | ||

| abcr | AB337278-5g |

3-Amino-4-methylbenzenesulfonic acid phenyl ester; . |

24057-37-2 | 5g |

€780.00 | 2025-02-19 |

Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

24057-37-2 (Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24057-37-2)Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):154.0/462.0